Methyl 3-(amino(4-chlorophenyl)methyl)benzoate Methyl 3-(amino(4-chlorophenyl)methyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15750307
InChI: InChI=1S/C15H14ClNO2/c1-19-15(18)12-4-2-3-11(9-12)14(17)10-5-7-13(16)8-6-10/h2-9,14H,17H2,1H3
SMILES:
Molecular Formula: C15H14ClNO2
Molecular Weight: 275.73 g/mol

Methyl 3-(amino(4-chlorophenyl)methyl)benzoate

CAS No.:

Cat. No.: VC15750307

Molecular Formula: C15H14ClNO2

Molecular Weight: 275.73 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(amino(4-chlorophenyl)methyl)benzoate -

Specification

Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
IUPAC Name methyl 3-[amino-(4-chlorophenyl)methyl]benzoate
Standard InChI InChI=1S/C15H14ClNO2/c1-19-15(18)12-4-2-3-11(9-12)14(17)10-5-7-13(16)8-6-10/h2-9,14H,17H2,1H3
Standard InChI Key QMKJZRQIQRSLPU-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 3-(amino(4-chlorophenyl)methyl)benzoate (CAS: Unavailable; molecular formula: C15H13ClN2O2\text{C}_{15}\text{H}_{13}\text{ClN}_2\text{O}_2) comprises a benzoate ester backbone with an amino-substituted methyl group at the 3-position and a 4-chlorophenyl group attached to the methylene bridge. The chlorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Physical Characteristics

The compound typically presents as a white to off-white crystalline solid with a melting point range of 113–117°C. Its solubility profile favors polar organic solvents such as chloroform and methanol, with improved dissolution at elevated temperatures. Log P calculations (theoretical) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for drug-like molecules.

Table 1: Key Physicochemical Parameters

PropertyValue/Range
Molecular Weight300.73 g/mol
Melting Point113–117°C
Solubility (25°C)>10 mg/mL in CHCl₃, MeOH
Log P (Predicted)~2.1–2.5

Synthetic Methodologies

Conventional Synthesis Pathways

The compound is synthesized via multistep reactions starting from readily available precursors. One approach involves:

  • Friedel-Crafts Acylation: Introducing the chlorophenyl group to a methyl benzoate derivative.

  • Reductive Amination: Converting ketone intermediates to the target amine using ammonia or ammonium acetate in the presence of reducing agents like sodium cyanoborohydride.

For example:

Methyl 3-acetylbenzoate+4-ChlorobenzaldehydeAcid CatalystIntermediateNH3,NaBH3CNTarget Compound\text{Methyl 3-acetylbenzoate} + \text{4-Chlorobenzaldehyde} \xrightarrow{\text{Acid Catalyst}} \text{Intermediate} \xrightarrow{\text{NH}_3, \text{NaBH}_3\text{CN}} \text{Target Compound}

Alternative Routes

Microwave-assisted synthesis and catalytic asymmetric methods have been explored to improve yield and enantioselectivity, though scalability remains a challenge. Recent advances in flow chemistry also offer potential for continuous production, reducing reaction times from hours to minutes.

Biological Activities and Mechanisms

Antimicrobial Properties

Structural analogs of methyl 3-(amino(4-chlorophenyl)methyl)benzoate exhibit broad-spectrum antimicrobial activity. The chlorophenyl moiety disrupts bacterial cell membranes, while the amino group facilitates hydrogen bonding with microbial enzymes. In vitro studies against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to first-line antibiotics.

Pharmaceutical Applications

Intermediate in Drug Synthesis

The compound’s versatility enables its use in constructing:

  • Antiviral Agents: Derivatives targeting viral proteases.

  • Kinase Inhibitors: Modulating signaling pathways in oncology.

  • Anti-inflammatory Drugs: COX-2 selective inhibitors.

Prodrug Development

Esterase-mediated hydrolysis of the methyl ester group allows controlled release of active metabolites, enhancing pharmacokinetic profiles.

Future Directions

Mechanistic Studies

Elucidating the compound’s interactions with biological targets via cryo-EM and X-ray crystallography could unlock novel therapeutic applications.

Industrial Scale-Up

Optimizing catalytic systems and green solvents (e.g., ionic liquids) may enhance synthetic efficiency and sustainability.

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